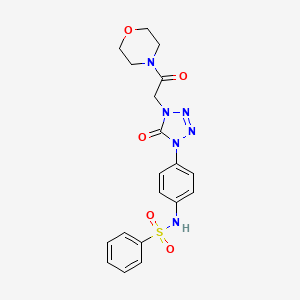![molecular formula C25H21N5O4 B2489853 N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326895-51-5](/img/structure/B2489853.png)
N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. Studies like those by Panchal and Patel (2011) on the synthesis of related pyrazole and triazolamine derivatives from simpler precursors highlight the general approach to synthesizing such complex molecules. These processes may involve the formation of intermediate compounds, cyclization reactions, and the introduction of specific functional groups to achieve the final structure (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of complex compounds like the one is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Studies have shown that the arrangement of atoms within a molecule and the spatial configuration of its various functional groups play a crucial role in determining its chemical reactivity and physical properties. For instance, Asiri et al. (2010) demonstrated the co-crystallization of similar compounds, revealing insights into the molecular interactions and hydrogen bonding patterns that stabilize the crystal structure (Asiri et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of a compound like "N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide" is influenced by its functional groups and molecular structure. Compounds with similar structures have been shown to undergo a range of chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, the study by Gouda et al. (2022) on the synthesis and characterization of related compounds provides insight into the types of chemical reactions these molecules can undergo and the factors that influence their reactivity (Gouda et al., 2022).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystal structure, are closely related to their molecular structure. Techniques such as differential scanning calorimetry (DSC) and solubility tests can provide valuable information about these properties. For instance, the crystal structure and physical properties of related compounds have been analyzed to understand their stability, solubility, and potential applications in various fields (Asiri et al., 2010).
Chemical Properties Analysis
The chemical properties of "N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide" include its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives. These properties are essential for understanding its behavior in chemical reactions and its suitability for specific applications. Research on similar compounds provides insights into their reactivity patterns, stability, and how modifications to the molecular structure can influence these properties (Gouda et al., 2022).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-33-18-10-17(11-19(12-18)34-2)27-24(31)14-29-25(32)23-13-22(28-30(23)15-26-29)21-9-5-7-16-6-3-4-8-20(16)21/h3-12,15,22-23,28H,13-14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNAHZYAFMLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)
![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)






![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)



